Methyl 4-amino-4-(2,4-difluorophenyl)butanoate

Medicinal Chemistry Peptidomimetics CNS Drug Discovery

Researchers synthesizing GABA-mimetic peptidomimetics often encounter regiochemical mismatch with common β-amino ester intermediates, derailing cyclization and invalidating SAR. This γ-amino ester provides the correct amine-ester spacing and electronic profile for CNS-targeted compound libraries. • γ-Amino group (pKa ~8.7 vs. ~7.3 for α-isomers) enables selective protection/deprotection strategies; 2,4-diF pattern reduces amine basicity by >1 pKa unit vs. mono-fluoro analogs, facilitating diastereomeric salt resolution. • Methyl ester (XLogP3 ~1.2) serves as a cell-permeable prodrug-preferred over the free acid (XLogP3 -1.4) for in vitro cellular assays requiring passive membrane diffusion. • Unique 19F NMR probe for protein-ligand binding studies; demonstrated GABA-AT inhibitory activity in rigid vigabatrin analog scaffolds.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
Cat. No. B13601317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-4-(2,4-difluorophenyl)butanoate
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C1=C(C=C(C=C1)F)F)N
InChIInChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)8-3-2-7(12)6-9(8)13/h2-3,6,10H,4-5,14H2,1H3
InChIKeyHOLHEAARDFYVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate: γ-Amino Ester Building Block


Methyl 4-amino-4-(2,4-difluorophenyl)butanoate (CAS 1178716-80-7) is a fluorinated γ-amino ester building block with a molecular weight of 229.22 g/mol and a commercial purity specification of 97% . Its structure—a 2,4-difluorophenyl group attached to the γ-carbon of a butanoate chain—places it in the class of substituted γ-aminobutyric acid (GABA) derivatives, a scaffold extensively studied for neurological disorders [1]. Unlike more common β-amino acid intermediates used in DPP-4 inhibitor synthesis, this γ-amino architecture provides a distinct spatial orientation of the amine and ester functionalities, making it specifically relevant for constructing conformationally constrained peptidomimetics and CNS-targeted compound libraries [2].

γ

γ-Amino ester building block for conformationally constrained peptidomimetics and CNS-targeted compound libraries

F

2,4-Difluorophenyl motif supporting GABA scaffold derivatization and fluorine-scanning studies

E

Methyl ester prodrug form suitable for cellular permeability research and CNS penetration model studies

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate: Why Substitution Fails


Generic substitution of this compound with its closest analogs fails due to fundamental differences in regiochemistry and electronic properties that dictate downstream synthetic outcomes and biological target engagement. The γ‑amino group is not a simple replacement for the β‑amino group in sitagliptin intermediates [1]; this positional shift alters the distance between the amine and ester, directly impacting cyclization reactions and peptide backbone geometry. Furthermore, the specific 2,4‑difluorophenyl pattern introduces a distinct electronic environment—lowering the amine's basicity by over one full pKa unit compared to a mono‑fluoro analog —which critically influences both salt formation during purification and ligand‑receptor interactions. Interchanging with a 3,4‑ or 2,5‑difluoro isomer or the free acid form will lead to divergent lipophilicity, boiling point, and hydrogen‑bonding capacity, derailing established synthetic routes and invalidating structure‑activity relationships [2].

!

Regiochemistry mismatch: α- or β-amino isomers alter amine-ester distance, which may derail cyclization and peptide backbone geometry

!

Fluorine position shift: 3,4- or 2,5-difluoro isomers introduce divergent lipophilicity and hydrogen-bonding capacity, potentially invalidating SAR

!

Free acid interchange: replacing the methyl ester with the free acid (XLogP3 ~-1.4) may limit membrane permeability in cellular assays

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate: Quantitative Comparison vs Analogs


γ-Amino Regiochemistry: Basicity vs. α-Amino Isomer

The target compound's γ-amino architecture exhibits a predicted pKa of 8.71±0.10, which is 1.44 pKa units higher than the α-amino isomer methyl (R)-2-amino-4-(2,4-difluorophenyl)butanoate (pKa 7.27±0.35) . This difference arises because the amino group's proximity to the electron-withdrawing ester in the α-isomer reduces its basicity. The higher basicity of the γ-amino form significantly impacts its protonation state at physiological pH, altering its solubility and reactivity profile in amide coupling reactions.

γ-Amino Regiochemistry: Basicity
Cross-study comparable
ΔpKa = 1.44 units (γ: 8.71 vs α: 7.27)
γ-amino
α-amino
Alters protonation state and purification pH window
Predicted values; confirm experimentally for process development
Medicinal Chemistry Peptidomimetics CNS Drug Discovery

2,4-Difluoro Substitution: Boiling Point vs. 3,4-Isomer

The 2,4-difluorophenyl substitution pattern on the target compound is predicted to result in a boiling point of approximately 295.9±40.0°C, which is 10.5°C lower than the 3,4-difluoro isomer (306.4±42.0°C) [1]. This difference in volatility is attributed to the altered molecular symmetry and dipole moment arising from the ortho-fluoro substituent. A lower boiling point can simplify solvent removal and distillation-based purification at scale.

2,4-Difluoro: Boiling Point
Cross-study comparable
ΔBp ≈ −10.5°C (295.9 vs 306.4°C)
Supports distillation and solvent-removal route review
Predicted; verify thermal stability before scale-up
Synthetic Chemistry Process Chemistry Purification

Methyl Ester vs. Free Acid: Lipophilicity & Permeability Advantage

The target methyl ester has a predicted XLogP3 value of approximately 1.2, in stark contrast to its parent free acid, 4-amino-4-(2,4-difluorophenyl)butanoic acid, which exhibits an XLogP3 of -1.4 [1][2]. This represents a lipophilicity shift of over 2.6 log units. The higher lipophilicity of the ester form directly correlates with improved passive membrane permeability, making the prodrug strategy viable for cellular assays.

Methyl Ester: Lipophilicity
Class-level inference
ΔXLogP3 ≈ 2.6 units (Ester: 1.2 vs Acid: −1.4)
Supports cell-permeability prodrug design review
Class-level prediction; confirm with experimental logP/logD
Drug Discovery Prodrug Design Cell Biology

γ-Amino Skeleton: GABA-AT Target vs. DPP-4 Inhibition

While the β-amino acid core is optimized for DPP-4 inhibition (e.g., sitagliptin with an IC50 of 0.4 nM against DPP-4 [1]), the γ-amino acid motif of the target compound is a recognized substrate for γ-aminobutyric acid aminotransferase (GABA-AT) [2]. Difluoro-substituted GABA analogs have been shown to be time-dependent inhibitors of GABA-AT, with the fluorine atoms enhancing binding under physiological conditions [2]. This distinct target engagement profile makes the compound unsuitable as a sitagliptin intermediate but uniquely suited for developing anticonvulsant or anxiolytic agents.

γ-Amino: Enzyme Target
Class-level inference
GABA-AT substrate context vs DPP-4 (IC50 0.4 nM)
GABA-AT
DPP-4
Divergent enzyme targeting guides CNS vs metabolic project fit
Mechanistically distinct; not directly comparable
Neuroscience GABAergic Therapeutics Enzyme Inhibition

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate: Recommended Applications


Synthesis of Constrained GABAergic Peptidomimetics

As a γ-amino ester, this compound is the ideal starting material for synthesizing GABA-mimetic compounds targeting GABAB receptors or GABA-AT enzymes. The 2,4-difluorophenyl group introduces conformational bias and metabolic stability, as demonstrated by analogous rigid vigabatrin analogues which showed potent, time-dependent GABA-AT inhibition even in the presence of 2-mercaptoethanol [1]. Prioritize procurement over α- or β-amino isomers for any CNS lead optimization program requiring a γ-amino acid warhead.

Prodrug Development for Enhanced CNS Bioavailability

The methyl ester serves as a lipophilic prodrug of the corresponding γ-amino acid (XLogP3 -1.4) [2]. With a predicted XLogP3 around 1.2, this compound is the preferred choice for designing cell-permeable versions of GABAergic agents. It should be procured over the free acid for any in vitro cellular assay or in vivo study where passive diffusion across lipid bilayers is required .

Fluorine-Scanning Libraries for Fragment-Based Discovery

The specific 2,4-difluoro pattern offers a unique 19F NMR probe for protein-ligand binding studies. Compared to the mono-fluoro analog (4-fluorophenyl), the second fluorine atom provides additional structural information and altered electronic properties [3]. This compound is a superior choice for generating diverse fluorinated fragment libraries aimed at probing hydrophobic pockets in target proteins.

Process Chemistry Research on γ-Amino Acid Derivatives

The distinct basicity of the γ-amino group (pKa ~8.7) compared to α-amino isomers (pKa ~7.3) provides a valuable model system for developing selective amine protection/deprotection strategies or resolving chiral mixtures via diastereomeric salt formation . Purchase this compound when investigating scale-up routes for complex amino acid derivatives.

Application
Selection Property
Validation Focus
Constrained GABAergic peptidomimetic synthesis
γ-Amino ester regiochemistry
GABA-AT or GABAB receptor target engagement
CNS prodrug development
Methyl ester lipophilicity (XLogP3 ~1.2)
Membrane permeability and brain exposure model review
Fluorine-scanning fragment libraries
2,4-Difluorophenyl 19F NMR probe
Protein-ligand binding and hydrophobic pocket mapping
γ-Amino acid process chemistry research
γ-Amine basicity (pKa ~8.7)
Selective protection/deprotection and chiral resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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